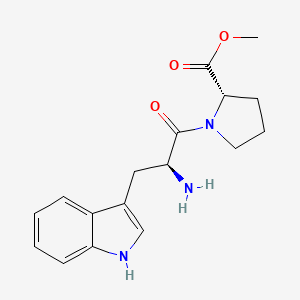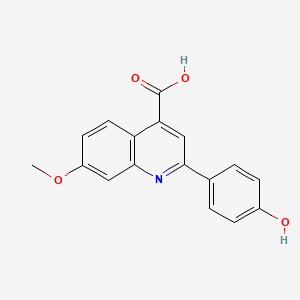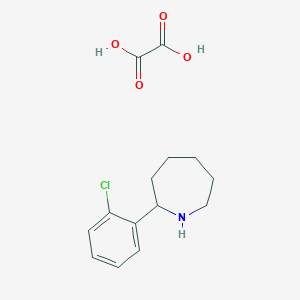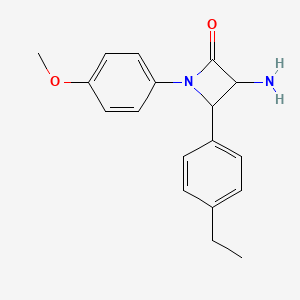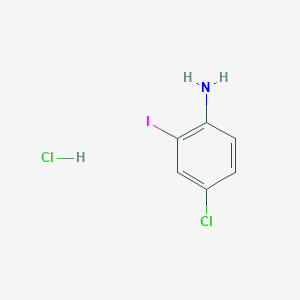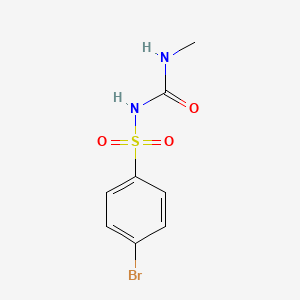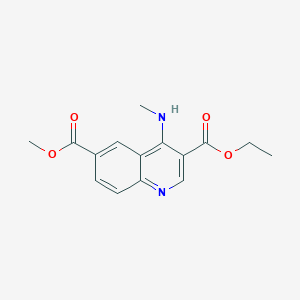
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate is a complex organic compound with a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing organoboron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form quinoline derivatives.
Reduction: Can be reduced using agents like zinc/acetic acid to yield different amine derivatives.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc/acetic acid, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential antimicrobial and anticancer agents.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Wirkmechanismus
The mechanism of action of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial or cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
6-Methylquinoline: Shares the quinoline core but lacks the additional functional groups present in 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
3-O-ethyl 6-O-methyl 4-(methylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(19)11-8-17-12-6-5-9(14(18)20-3)7-10(12)13(11)16-2/h5-8H,4H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
KMRJTLNYUXGMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
